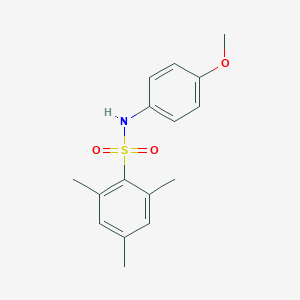![molecular formula C16H17NO5S B352330 (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid CAS No. 51866-90-1](/img/structure/B352330.png)
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPPA belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid has been shown to possess anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid are not fully understood, and further research is needed to elucidate its mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-inflammatory and analgesic properties make it a useful tool for studying the inflammatory response. However, (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Further studies are needed to determine the optimal dosage and administration route for (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid in these applications. Another area of interest is its potential use in the treatment of cancer. Future research should focus on elucidating the mechanisms of action of (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid in cancer cells and determining its efficacy in animal models. Additionally, further studies are needed to investigate the potential off-target effects of (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid and to optimize its synthesis and purification methods.
Métodos De Síntesis
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid can be synthesized through a multi-step process involving the reaction of 4-methoxybenzene sulfonyl chloride with L-phenylalanine methyl ester hydrochloride in the presence of a base. The resulting intermediate product is then subjected to further reactions to yield (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid.
Aplicaciones Científicas De Investigación
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. (2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-13-7-9-14(10-8-13)23(20,21)17-15(16(18)19)11-12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKQRNHRAQHJGB-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-acetamidophenyl)sulfonylamino]benzoic Acid](/img/structure/B352259.png)
![N-[(3-carboxyphenyl)-sulfonyl]glycine](/img/structure/B352306.png)


![3-[(2,5-dibromophenyl)sulfonylamino]benzoic Acid](/img/structure/B352329.png)


![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)
![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)


![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)